molecular formula C11H13ClO B12102471 (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

Cat. No.: B12102471
M. Wt: 196.67 g/mol
InChI Key: PESXDVYIZJDOIJ-NSHDSACASA-N
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Description

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom, an indane moiety, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the chlorination of an indane derivative followed by the introduction of an ethanol group. One common method involves the reaction of 2,3-dihydro-1H-indene with a chlorinating agent such as thionyl chloride to form 2-chloro-2,3-dihydro-1H-indene. This intermediate is then reacted with an alcohol, such as ethanol, under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone, while reduction can produce 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethane.

Scientific Research Applications

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
  • (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethane
  • (1R)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Uniqueness

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol, also known by its CAS number 1175975-55-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. Its structure includes a chloro group and an indene derivative, which are significant in determining its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₃ClO
Molecular Weight196.67 g/mol
Boiling PointNot specified
DensityNot specified

Biological Activity

Research indicates that compounds related to indene structures often exhibit various biological activities, including antitumor , antibacterial , and anti-inflammatory effects. The specific biological activity of this compound has been investigated in several studies.

Antitumor Activity

One study highlighted the potential antitumor effects of indene derivatives. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial properties of compounds with similar structures have also been documented. Research suggests that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed pathways include:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Cellular Receptors : The compound may bind to cellular receptors that regulate growth and apoptosis.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of related indene derivatives on various cancer cell lines:

Study 1: Induction of Apoptosis in Breast Cancer Cells

A study involving the treatment of MCF-7 breast cancer cells with an indene derivative demonstrated significant apoptosis induction at concentrations above 10 µM. The mechanism was linked to increased caspase activity and altered Bcl-2 family protein expression.

Study 2: Antibacterial Effects on Staphylococcus aureus

Another study evaluated the antibacterial activity of a related compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potent antibacterial properties.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2/t11-/m0/s1

InChI Key

PESXDVYIZJDOIJ-NSHDSACASA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)[C@H](CCl)O

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CCl)O

Origin of Product

United States

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